cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C14H15ClO3 It is characterized by the presence of a chlorophenyl group, a cyclopentane ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid typically involves the reaction of 3-chlorobenzaldehyde with cyclopentanone in the presence of a base to form an intermediate. This intermediate is then subjected to further reactions, including oxidation and carboxylation, to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid
- cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid
Uniqueness
cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid is unique due to the position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct properties compared to its isomers .
Properties
Molecular Formula |
C14H15ClO3 |
---|---|
Molecular Weight |
266.72 g/mol |
IUPAC Name |
3-[2-(3-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H15ClO3/c15-12-3-1-2-10(8-12)13(16)7-9-4-5-11(6-9)14(17)18/h1-3,8-9,11H,4-7H2,(H,17,18) |
InChI Key |
IIOQTZVKLXWQLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.